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Compound of Interest

6-Bromo-2-methylthiazolo[5,4-
Compound Name:
bjpyridine

Cat. No.: B1441893

An In-Depth Technical Guide to 6-Bromo-2-methylthiazolo[5,4-b]pyridine (CAS 886372-92-
5)

Introduction: A Versatile Heterocyclic Building Block

6-Bromo-2-methylthiazolo[5,4-b]pyridine, identified by its CAS number 886372-92-5, is a
specialized heterocyclic compound that has emerged as a crucial intermediate in the
landscape of modern medicinal chemistry. Its rigid, fused ring system, combining both a
pyridine and a thiazole moiety, provides a structurally unique and privileged scaffold for
interaction with various biological targets. The strategic placement of a bromine atom at the 6-
position and a methyl group at the 2-position offers distinct vectors for chemical modification,
making it an invaluable tool for researchers engaged in the synthesis of novel, biologically
active molecules. This guide provides an in-depth exploration of its synthesis, reactivity, and
application, grounded in field-proven insights for professionals in drug development. The
thiazolo[5,4-b]pyridine core, in particular, has been successfully utilized in the development of
various kinase inhibitors, highlighting its importance in oncology and immunology research.[1]

Physicochemical & Structural Properties

The compound's physical and chemical characteristics are fundamental to its handling,
reactivity, and pharmacokinetic profile in derivative forms. These properties are summarized
below.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1441893?utm_src=pdf-interest
https://www.benchchem.com/product/b1441893?utm_src=pdf-body
https://www.benchchem.com/product/b1441893?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9817970/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source
CAS Number 886372-92-5 [2][3][4]
Molecular Formula C7HsBrN2S [2][3]
Molecular Weight 229.10 g/mol [2]
Appearance Solid [5]
Purity >95% (Typical) [5]
BrC1=CN=C2C(=C1)N=C(S2)
SMILES [2]
C
OSIMMGGVXKKBHV-
InChlKey [3]

UHFFFAOYSA-N

Predicted XlogP 2.7 [3]

Store long-term in a cool, dry

place. For maximum stability,
Storage _ (5]

store under an inert

atmosphere at 2-8°C.

Core Synthesis Strategy: Constructing the
Thiazolopyridine Scaffold

The synthesis of 6-Bromo-2-methylthiazolo[5,4-b]pyridine is not trivial and relies on a multi-
step sequence. A robust and logical approach involves the construction of the thiazole ring onto
a pre-functionalized pyridine precursor. The causality behind this choice is clear: establishing
the bromo- and chloro-substituents on the pyridine ring first allows for a regioselective
cyclization to form the desired isomer. A plausible and referenced synthetic workflow is outlined
below.
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Synthesis Workflow
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Caption: Proposed synthetic workflow for 6-Bromo-2-methylthiazolo[5,4-b]pyridine.
Mechanistic Insight:

e Thiazole Ring Formation: The synthesis initiates with a commercially available, appropriately
substituted pyridine, such as 3-amino-5-bromo-2-chloropyridine.[1] The reaction with
potassium thiocyanate (KSCN) proceeds via a nucleophilic attack of the thiocyanate ion,
displacing the chlorine atom at the 2-position. The amino group at the 3-position then acts as
an intramolecular nucleophile, attacking the thiocyanate carbon to facilitate cyclization and
form the 2-amino-6-bromothiazolo[5,4-b]pyridine intermediate.[1] This annulation is a classic
Hantzsch-type thiazole synthesis adapted for a fused ring system.

e Introduction of the 2-Methyl Group: The final step involves converting the 2-amino group into
the target 2-methyl group. While multiple methods exist, a common laboratory-scale
approach could involve a Sandmeyer-type reaction followed by coupling, or more directly, a
reaction sequence involving diazotization and subsequent reductive methylation. A more
direct, though less commonly documented, route might involve reaction with a reagent like
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acetic anhydride under specific conditions to achieve the final structure, although this
specific transformation is less detailed in readily available literature.

Chemical Reactivity: The Bromine Atom as a
Synthetic Linchpin

The primary utility of 6-Bromo-2-methylthiazolo[5,4-b]pyridine in drug development lies in
the reactivity of its bromine substituent. This halogen serves as a versatile functional handle for
introducing molecular diversity through transition metal-catalyzed cross-coupling reactions.
This allows for the covalent linking of the thiazolopyridine core to other complex fragments, a
cornerstone of modern fragment-based drug design.

A prime example of this is the Stille cross-coupling reaction. The C-Br bond at the 6-position is
susceptible to oxidative addition by a low-valent palladium catalyst, initiating a catalytic cycle
that culminates in the formation of a new carbon-carbon bond.

Stille Cross-Coupling Reaction
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Caption: Stille coupling of 6-Bromo-2-methylthiazolo[5,4-b]pyridine.

This reactivity is not merely academic; it is a validated method for elaborating the core scaffold
into more complex drug candidates. The choice of the organotin reagent can be varied widely,
enabling the introduction of alkyl, vinyl, aryl, and other moieties at the 6-position, thereby
systematically probing the structure-activity relationship (SAR) of the target.
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Application in Kinase Inhibitor Development

The thiazolo[5,4-b]pyridine scaffold is a "privileged structure” in medicinal chemistry,
particularly for the development of kinase inhibitors.[1] Kinases are a class of enzymes that
play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases,
including cancer.

Rationale for Efficacy:

» ATP-Mimicry: The heterocyclic nature of the scaffold, with its arrangement of nitrogen and
sulfur atoms, is well-suited to form hydrogen bonds within the highly conserved ATP-binding
pocket of many kinases.

 Structural Rigidity: The fused ring system reduces the conformational flexibility of the
molecule, which can lead to a lower entropic penalty upon binding to the target, often
resulting in higher affinity.

» Vectors for Specificity: As demonstrated, the 6-position can be functionalized to extend into
specific sub-pockets of the kinase active site, enabling the development of inhibitors that are
highly selective for a particular kinase, thereby reducing off-target effects and improving the
therapeutic index.

Research has shown that derivatives of this scaffold are active against a range of important
oncology targets, including c-KIT, PI3K, RAF, and VEGFRZ2.[1] The title compound, 6-Bromo-2-
methylthiazolo[5,4-b]pyridine, is therefore not just an intermediate, but a key starting material
for libraries of potential kinase inhibitors.

Experimental Protocol: Stille Cross-Coupling

The following protocol is a self-validating system, adapted from documented procedures,
designed for reproducibility and clarity.[4]

Obijective: To synthesize 6-(1-ethoxyvinyl)-2-methylthiazolo[5,4-b]pyridine via a palladium-
catalyzed Stille cross-coupling reaction.

Materials:
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e 6-Bromo-2-methylthiazolo[5,4-b]pyridine (1.26 g, 5.50 mmol)

o Tributyl(1-ethoxyvinyl)tin (2.60 mL, 7.70 mmol)
 Bis(triphenylphosphine)palladium(ll) dichloride [PdClz2(PPhs)z] (425 mg, 0.61 mmol)
e Anhydrous Toluene (19.3 mL)

o Standard inert atmosphere glassware (Schlenk flask, condenser)

« Nitrogen or Argon gas supply

e Magnetic stirrer and heating mantle

Step-by-Step Methodology:

 Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar
and a reflux condenser. Flame-dry the apparatus under vacuum and backfill with an inert gas
(Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

o Reagent Addition: To the flask, add 6-Bromo-2-methylthiazolo[5,4-b]pyridine (1.26 g). This
is your electrophilic partner.

o Catalyst Addition: Add the palladium catalyst, PdCl2(PPhs)2 (425 mg). The catalyst is the
engine of the reaction; precise measurement is crucial for efficiency.

e Solvent and Nucleophile Addition: Add anhydrous toluene (19.3 mL) via syringe, followed by
the organotin reagent, tributyl(1-ethoxyvinyl)tin (2.60 mL). The toluene must be anhydrous as
water can interfere with the catalytic cycle.

o Reaction Execution: Stir the resulting mixture vigorously. The patent from which this is
adapted does not specify a temperature, suggesting it may proceed at room temperature or
with gentle heating. For reaction optimization, it is advisable to monitor the reaction by TLC
or LC-MS. A typical starting point would be to stir at room temperature for 1-2 hours, followed
by gentle heating to 50-80°C if the reaction is sluggish.

o Work-up and Purification: Upon completion, the reaction mixture is typically cooled, diluted
with a solvent like ethyl acetate, and washed with an aqueous solution of potassium fluoride
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(to remove tin byproducts) and brine. The organic layer is then dried over anhydrous sodium
sulfate, filtered, and concentrated in vacuo.

o Characterization: The crude product should be purified by flash column chromatography on
silica gel to afford the pure coupled product. The structure of the final compound must be
confirmed by standard analytical techniques (*H NMR, 13C NMR, and Mass Spectrometry).

Conclusion

6-Bromo-2-methylthiazolo[5,4-b]pyridine is far more than a simple chemical reagent. It is a
strategically designed building block that provides a direct entry point into the synthesis of
complex, biologically relevant molecules. Its value is rooted in the combination of a privileged
thiazolopyridine core and a highly versatile bromine handle, enabling extensive chemical
exploration via robust and well-understood cross-coupling chemistry. For researchers in drug
discovery, particularly those targeting kinases, this compound represents a validated and
powerful tool for accelerating the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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